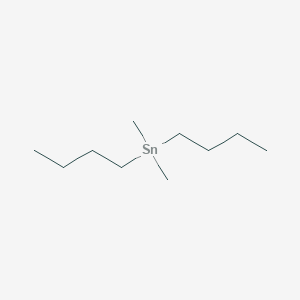

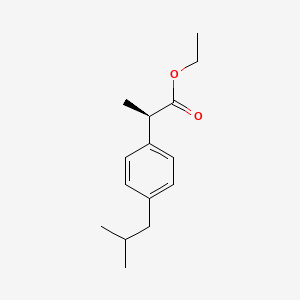

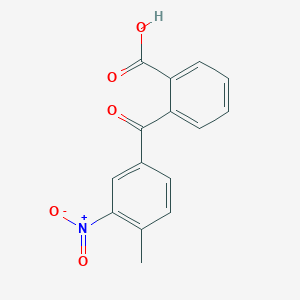

![molecular formula C13H16N2O B3048100 5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 156232-57-4](/img/structure/B3048100.png)

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one

説明

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom .

Synthesis Analysis

The synthesis of similar spirocyclic compounds has been reported in the literature. For instance, spiro[cyclohexane-1,3’-indoline]-2,2’-diones were prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides . Another synthesis involved a one-pot three-component reaction in the presence of malononitrile .Molecular Structure Analysis

Spirocyclic structures are characterized by a shared tetrahedral sp3-carbon atom that positions the planes of the two rings orthogonally . This unique structure can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds often involve multicomponent reactions, which are extensively used as an efficient tool to construct complex molecular motifs . These reactions usually satisfy rigid requirements of green chemistry and are characterized by atom-economy, synthetic convergency, simple purification protocols, and decreased usage of expensive solvents and reagents .科学的研究の応用

Synthesis Pathways

One area of research focuses on developing new synthetic pathways to related compounds, such as spiro[cyclohexane-1,3′-indoline]-2′,4-diones. A study by Beccalli et al. (2003) outlines a synthetic procedure starting from 3-chloromethylene-2-indolones and Danishefsky's diene. This process involves several steps, including the formation of cycloadducts and subsequent transformations, to yield spiro[cyclohexane-1,3′-indoline]-2′,4-diones in satisfactory overall yields (Beccalli, Clerici, & Gelmi, 2003).

Domino Reactions

Another study by Yang et al. (2018) presented a HOAc-mediated domino Diels–Alder reaction for synthesizing spiro[cyclohexane-1,3′-indolines] in ionic liquid [Bmim]Br. This efficient and diastereoselective synthetic protocol constructs spiro compounds through a domino reaction involving in situ generation of 1,3-dienes and sequential Diels–Alder reaction (Yang, Sun, & Yan, 2018).

Novel Derivatives Synthesis

Souzangarzadeh (2016) described a simple and efficient one-pot route for synthesizing novel spiro [indolin–oxadiazol] derivatives through a 1,3-dipolar cycloaddition reaction. This methodology highlights the versatility of the spiro[cyclohexane-1,3'-indolin]-2'-one framework in generating structurally diverse compounds with potential biological relevance (Souzangarzadeh, 2016).

Spiroindolinones Synthesis

Katayama and Nishino (2019) explored the synthesis of spiro[cyclohexane-1,3’-indoline]-2,2’-diones via the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This one-pot method with a short reaction time demonstrates an efficient approach to synthesizing spiroindolinediones, important intermediates for the total synthesis of natural products (Katayama & Nishino, 2019).

Multicomponent Reactions

Balamurugan et al. (2011) reported new four-component domino reactions for the one-pot synthesis of spiro derivatives from phenylhydrazine, 3-aminocrotononitrile, isatin, and cyclic 1,3-dicarbonyl compounds in water. This method emphasizes the eco-friendly aspect of synthesizing complex spiro structures while generating minimal waste (Balamurugan, Perumal, & Menéndez, 2011).

将来の方向性

The future directions for the study of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one and similar spirocyclic compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These structures have potential applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

作用機序

Target of Action

The primary target of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one, also known as 5-Amino-1MQ, is the enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme primarily expressed in the liver and catalyzes the transfer of a methyl group from the cofactor S- (5′-adenosyl)-L-methionine (SAM) to other substrates .

Mode of Action

5-Amino-1MQ acts as an NNMT inhibitor . When fat cells grow larger, they release NNMT, which slows down metabolism and leads to weight gain . By inhibiting NNMT, 5-Amino-1MQ helps to increase fat metabolism, thus reversing diet-induced obesity and inducing weight loss .

Biochemical Pathways

The inhibition of NNMT by 5-Amino-1MQ affects the metabolism of fat cells . It increases the basal metabolic rate of the body, reversing obesity . Furthermore, 5-Amino-1MQ may modify the way fat cells work by increasing GLUT4 expression, leading to the production of an alternate class of lipids with anti-diabetic and anti-inflammatory properties .

Pharmacokinetics

It is known that 5-amino-1mq had no negative impact on the activity of any other enzymes in the metabolic cycle, lowering the probability of side effects . This suggests that the compound has a selective mode of action, which could potentially enhance its bioavailability.

Result of Action

The inhibition of NNMT by 5-Amino-1MQ results in increased fat metabolism, leading to weight loss and a reversal of diet-induced obesity . It also leads to the production of an alternate class of lipids with anti-diabetic and anti-inflammatory properties .

Action Environment

The action of 5-Amino-1MQ can be influenced by various environmental factors. For instance, light, temperature, pH, presence of metal ions, and mechanical stress can induce the isomerization of spiropyran-like systems, which 5-Amino-1MQ belongs to . This multi-sensitivity makes 5-Amino-1MQ a promising building block for the creation of various dynamic materials .

特性

IUPAC Name |

5-aminospiro[1H-indole-3,1'-cyclohexane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQMWMAGFGCMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(C=CC(=C3)N)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216247 | |

| Record name | 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156232-57-4 | |

| Record name | 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156232-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-amino-spiro[cyclohexane-1,3'-indolin]-2'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)

![(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3048029.png)